molecular formula C16H18N4O3S B2999491 1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034293-54-2

1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2999491
CAS No.: 2034293-54-2
M. Wt: 346.41
InChI Key: IZHKMZWRMBJPLC-UHFFFAOYSA-N
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Description

The compound “1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” is a derivative of 1H-1,2,3-triazole . It’s structurally related to VHL inhibitors used for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives, including this compound, often involves the use of “Click chemistry”, which is a Cu (I)-catalyzed [3 + 2] cycloaddition of terminal alkynes and azides . This method is efficient and innovative, leading to the creation of bioactive compounds .


Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring .


Chemical Reactions Analysis

The compound, being a derivative of 1H-1,2,3-triazole, may exhibit similar chemical reactions. For instance, the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can make the molecule less active .


Physical and Chemical Properties Analysis

1H-1,2,3-triazoles, including this compound, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Scientific Research Applications

Antimicrobial Applications

Research on 1,2,3-triazole derivatives, similar to the core structure of the compound , has demonstrated significant antimicrobial properties. For instance, a study by Pervaram et al. (2017) on the design and synthesis of new 1,2,3-triazole-pyrazole hybrids as antimicrobial agents revealed that these compounds exhibited a broad spectrum of antibacterial activity against various strains. This suggests that modifications of the 1,2,3-triazole structure, as seen in the given compound, could be explored for their potential antimicrobial applications (Pervaram et al., 2017).

Synthetic and Medicinal Chemistry

The organocatalytic synthesis of 1,5-disubstituted 1,2,3-triazoles and their derivatives has been shown to have a wide range of synthetic and medicinal applications, as highlighted by Ramachary et al. (2015). This indicates that the chemical moiety present in "1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone" could be of interest in the development of new therapeutic agents, further stressing the importance of exploring its synthetic versatility and potential biological activities (Ramachary et al., 2015).

Chemical Synthesis and Characterization

The compound's structure suggests a multifaceted approach to chemical synthesis and characterization. Studies like the one by Kishimoto et al. (1984) on the chemical modification of sulfazecin to produce azetidinone-1-sulfonic acid derivatives underscore the importance of exploring novel synthetic routes and modifications for compounds containing azetidinone and triazole rings. Such research not only contributes to the development of new antimicrobial agents but also enhances our understanding of the chemical behavior of these complex molecules (Kishimoto et al., 1984).

Future Directions

The compound and its derivatives could be further explored for their potential applications in the treatment of various medical conditions. More research could be conducted to understand their synthesis, chemical properties, and biological activities in more detail .

Properties

IUPAC Name

1-[3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)13-3-2-4-15(7-13)24(22,23)19-8-14(9-19)20-10-16(17-18-20)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHKMZWRMBJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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